L-Z-Isoleucinamide

Beschreibung

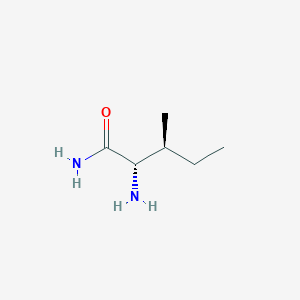

L-Z-Isoleucinamide is a chiral amino acid derivative characterized by its isoleucine backbone modified with a carboxamide group. This compound serves as a critical building block in peptide synthesis and pharmaceutical research due to its stereochemical specificity and functional versatility. The "Z" designation in its name refers to its specific stereoisomeric configuration, which is essential for its biological activity and interactions with enzymes or receptors .

Structurally, this compound derivatives are often acylated or alkylated at the amino group to enhance stability, bioavailability, or target specificity.

Eigenschaften

IUPAC Name |

benzyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQPWKDTCRXMR-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Z-Isoleucinamide involves several steps. One common method starts with the preparation of tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester by reacting isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate. This intermediate is then treated with methanolic ammonia to yield tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide. The tert-butyloxycarbonyl group is removed using a dioxane solution of hydrogen chloride, and the resulting L-leucyl-L-isoleucinamide hydrochloride is reacted with triethylamine to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Z-Isoleucinamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can modify the amide group or the side chain of the compound.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Substitution reactions can replace functional groups on the side chain or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include acid chlorides and p-nitrophenyl esters

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

L-Z-Isoleucinamide has several scientific research applications, including:

Synthesis of Acyl Derivatives: It is used in the synthesis of acyl derivatives by reacting with acid chlorides or p-nitrophenyl esters of acetic and benzoic acids.

Electric-Potential-Assisted Crystallization: It is used in crystallization studies to probe nucleation kinetics and produce L-isoleucine crystals.

Medicinal Chemistry:

Wirkmechanismus

The mechanism of action of L-Z-Isoleucinamide involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can interact with enzymes and receptors involved in amino acid metabolism and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-Alkylated Derivatives

N-Propyl L-Z-Isoleucinamide (CAS 1423037-51-7):

- Purity: 96% .

N-Cyclopentyl this compound (CAS 1423037-32-4):

Acylated Derivatives

Acyl modifications, such as leucyl-isoleucinamide derivatives, are synthesized to mimic natural peptides. For instance, Haidukevich et al. (2022) demonstrated that acylation with aromatic groups (e.g., benzoyl) improves stability against proteolytic enzymes, making these analogs suitable for prolonged in vivo studies .

Functional Analogs

Peptide-Backbone Modifications

L-Isoleucinamide, L-α-Aspartyl-L-Threonyl-L-Histidyl-L-Lysyl-L-Seryl-L-α-Glutamyl- (CAS 134282-93-2):

L-Isoleucinamide, L-Tryptophyl-L-Tryptophyl-L-Prolyl-L-Lysyl-L-Histidyl :

Stereoisomeric and Amino Acid Variants

L-Leucinamide (CAS 687-51-4):

Comparative Data Table

Research Findings and Implications

- Stability : Acylated derivatives (e.g., benzoyl-leucyl-isoleucinamide) exhibit enhanced protease resistance, critical for oral drug delivery .

- Bioactivity : N-Cyclohexyl this compound’s steric bulk correlates with prolonged half-life in hepatic microsome assays .

- Stereochemical Impact : The "Z" configuration in this compound derivatives ensures optimal binding to mammalian target receptors, unlike "E" isomers .

Contradictions noted in purity levels (e.g., 96% vs. 97% in similar compounds) suggest variability in synthesis protocols, which may influence experimental reproducibility .

Biologische Aktivität

L-Z-Isoleucinamide is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is an amino acid derivative that has been studied for its potential roles in enzymatic interactions and receptor modulation. Its structure allows it to participate in various biochemical pathways, making it a valuable compound for both research and therapeutic development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

- Enzyme Interaction : this compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance, it may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and affecting cellular functions.

- Receptor Modulation : The compound may bind to various receptors, modulating their activity and leading to physiological effects. This interaction can result in changes in signal transduction pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity Data

| Biological Target | Effect | Reference |

|---|---|---|

| Enzymes | Inhibition/Activation | |

| Receptors | Modulation | |

| Cellular Pathways | Altered signaling |

Case Studies

Several case studies have explored the biological effects of this compound, highlighting its potential therapeutic applications:

- Therapeutic Applications : A study investigated the use of this compound in drug development, focusing on its ability to enhance the efficacy of existing medications through enzyme modulation. The results indicated a promising synergy when combined with certain anti-cancer agents .

- Pharmacokinetics : Research assessed the pharmacokinetic properties of this compound, revealing its absorption, distribution, metabolism, and excretion profiles in animal models. These findings are crucial for understanding its potential clinical applications.

- Toxicology Studies : A series of toxicological assessments were conducted to evaluate the safety profile of this compound. The studies indicated a favorable safety margin at therapeutic doses, supporting its further exploration as a drug candidate.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enzymatic Pathway Influence : Studies have shown that this compound can significantly influence metabolic pathways by modulating enzyme activity, which may have implications for diseases such as diabetes and cancer.

- Potential as a Drug Candidate : The compound's ability to interact with multiple biological targets suggests that it may serve as a precursor for developing novel therapeutics aimed at various diseases.

- Chiral Properties : The unique chirality of this compound enhances its specificity in binding to biological targets, which is crucial for designing effective drugs with minimal side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.